molecular formula C13H12F7NO B072435 Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- CAS No. 1545-26-2

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)-

Cat. No. B072435
CAS RN: 1545-26-2
M. Wt: 331.23 g/mol
InChI Key: WRXHKYHBKGCSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is not fully understood. However, it is believed to interact with specific receptors or proteins in the body, leading to changes in their activity. It has been shown to bind to certain enzymes and inhibit their activity, as well as to act as an allosteric modulator of some receptors. Further studies are needed to fully elucidate its mechanism of action.

Biochemical And Physiological Effects

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal activity. Further studies are needed to fully understand its effects on the body.

Advantages And Limitations For Lab Experiments

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- has several advantages and limitations for lab experiments. Its unique properties make it a valuable tool for studying protein-ligand interactions and receptor binding. It is also highly stable and can be easily purified to obtain a high yield and purity. However, its complex synthesis method and high cost can be limiting factors for some experiments.

Future Directions

There are several future directions for the study of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)-. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its effects on specific receptors and enzymes, which could lead to the development of new drugs for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is a valuable tool in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential therapeutic applications and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- is a complex process that involves several steps. It is typically synthesized using a combination of organic and inorganic reactions. The most common method involves the reaction of 2,2,3,3,4,4,4-heptafluoro-1-bromobutane with N-(1-methyl-2-phenylethyl)amine in the presence of a palladium catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain a high yield and purity.

Scientific Research Applications

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)- has a wide range of scientific research applications. It is commonly used in studies of protein-ligand interactions, receptor binding, and drug discovery. It has also been used in studies of enzyme inhibition and as a fluorescent probe in biological imaging. Its unique properties make it a valuable tool in the field of chemical biology and drug development.

properties

CAS RN

1545-26-2

Product Name

Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(1-methyl-2-phenylethyl)-

Molecular Formula

C13H12F7NO

Molecular Weight

331.23 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(1-phenylpropan-2-yl)butanamide

InChI

InChI=1S/C13H12F7NO/c1-8(7-9-5-3-2-4-6-9)21-10(22)11(14,15)12(16,17)13(18,19)20/h2-6,8H,7H2,1H3,(H,21,22)

InChI Key

WRXHKYHBKGCSAA-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

synonyms

2,2,3,3,4,4,4-Heptafluoro-N-(1-methyl-2-phenylethyl)butanamide

Origin of Product

United States

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